Chiral Identity: Specific Optical Rotation as a Verifiable Differentiator from Achiral Hydrazine Salts
Hydrazine L-(+)-Tartrate exhibits a measurable and specification-defined specific optical rotation: [α]D²⁰ = +22.0 to +25.0° (c=1, H₂O) [1]. In contrast, common hydrazine salts such as hydrazine sulfate, hydrazine monohydrochloride, and hydrazine monohydrate are achiral compounds with [α]D = 0° under identical measurement conditions [2]. This optical activity originates from the L-(+)-tartrate counterion and is an intrinsic, lot-verifiable property.
| Evidence Dimension | Specific optical rotation (chirality marker) |
|---|---|
| Target Compound Data | [α]D²⁰ = +22.0 to +25.0° (c=1, H₂O) |
| Comparator Or Baseline | Hydrazine sulfate: [α]D = 0°; Hydrazine monohydrochloride: [α]D = 0° |
| Quantified Difference | Absolute difference of +22.0 to +25.0° vs. baseline of 0° |
| Conditions | Polarimetry; c=1 in H₂O at 20 °C (TCI specification) |
Why This Matters
For procurement in asymmetric synthesis or chiral resolution workflows, optical rotation provides a QC-verifiable metric confirming stereochemical identity, a property entirely absent in achiral hydrazine salt alternatives.
- [1] TCI Chemicals. Hydrazine L-(+)-Tartrate (Product H0175), Technical Datasheet. Tokyo Chemical Industry Co., Ltd. View Source
- [2] PubChem. Hydrazine sulfate (CID 24842); Hydrazine monohydrochloride (CID 13172499); Hydrazine hydrate (CID 9321). National Library of Medicine. View Source
